molecular formula C6H13NO2 B12888024 (2R,5R)-Pyrrolidine-2,5-diyldimethanol

(2R,5R)-Pyrrolidine-2,5-diyldimethanol

Cat. No.: B12888024
M. Wt: 131.17 g/mol
InChI Key: ITNFYTQOVXXQNN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-Pyrrolidine-2,5-diyldimethanol (CAS RN: 126642-20-4 ) is a stereochemically defined, chiral pyrrolidine derivative of significant value in advanced synthetic and medicinal chemistry research. This compound features a saturated pyrrolidine heterocycle core with two hydroxymethyl functional groups positioned at the 2 and 5 positions, each bearing specific (R) stereochemical configuration, resulting in a meso compound with C2-symmetry. Its molecular formula is C6H13NO2, with an average molecular mass of 131.17 g/mol . The primary research value of this molecule lies in its dual role as a versatile chiral building block and a precursor for ligands in asymmetric catalysis. The pyrrolidine ring provides a rigid, three-dimensional scaffold, while the two pendant hydroxymethyl groups serve as convenient handles for further synthetic elaboration. Researchers frequently employ this compound in the design and synthesis of chiral ligands for transition metal catalysis, organocatalysts, and as a key structural motif in pharmaceutical active ingredients. The molecule's defined stereochemistry is crucial for inducing enantioselectivity in catalytic reactions and for creating stereoregular polymers and frameworks. The hydroxymethyl groups can be readily functionalized into various derivatives, including esters, ethers, and halides, or converted into other functional groups to expand the molecular diversity accessible from this chiral pool starting material . Specific research applications include its use in developing novel catalysts for asymmetric C-C bond formations, nucleophilic substitutions, and other stereoselective transformations. The compound's structure suggests potential as a scaffold for foldamers and molecular recognition elements due to the conformational constraints imposed by the pyrrolidine ring. Proper storage conditions recommend keeping the material in a dark place under an inert atmosphere at room temperature to preserve its stability and stereochemical integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1

InChI Key

ITNFYTQOVXXQNN-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1CO)CO

Canonical SMILES

C1CC(NC1CO)CO

Origin of Product

United States

The Significance of C2 Symmetric Chiral Pyrrolidine Scaffolds in Asymmetric Synthesis

C2-symmetric molecules possess a twofold rotational axis of symmetry, a feature that significantly reduces the number of possible transition states in a chemical reaction, often leading to higher levels of stereoselectivity. Within this class of molecules, chiral pyrrolidine (B122466) scaffolds are of paramount importance in the field of asymmetric synthesis. rsc.orgsimsonpharma.com These structures are considered "privileged ligands" in both metal-based catalysis and organocatalysis. rsc.org

The pyrrolidine ring system is a common motif in a vast array of natural products and biologically active compounds. capes.gov.br The incorporation of C2-symmetry into this framework has given rise to a versatile class of chiral auxiliaries and catalysts. These scaffolds are instrumental in a variety of stereoselective transformations, including but not limited to, asymmetric hydrogenations, Michael additions, and aldol (B89426) reactions. rsc.orgorgsyn.orgnih.gov The predictable stereochemical outcomes and high levels of enantioselectivity achieved with these catalysts have made them indispensable tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

The efficacy of C2-symmetric pyrrolidine-based catalysts often stems from the rigid and well-defined chiral environment they create around a reactive center. This controlled environment dictates the facial selectivity of an approaching substrate, leading to the preferential formation of one enantiomer over the other.

An Overview of Research Trajectories for 2r,5r Pyrrolidine 2,5 Diyldimethanol and Its Derivatives

Historical Context of Chiral Pyrrolidine Synthesis

The synthesis of chiral pyrrolidines has a rich history, driven by their prevalence in natural products and pharmaceuticals. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The desire for more efficient and elegant solutions spurred the development of asymmetric synthetic strategies. A significant advancement came with the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials. This approach cleverly transfers the existing stereochemistry of the natural product to the target molecule. Over time, the field has evolved to include powerful catalytic asymmetric methods, allowing for the creation of chiral pyrrolidines from achiral precursors with high enantioselectivity. These modern techniques, including asymmetric hydrogenations, cycloadditions, and enzymatic transformations, have revolutionized the synthesis of enantiopure compounds like this compound.

Enantiomerically Pure Synthesis Strategies

The synthesis of this compound with its specific trans stereochemistry and C2-symmetry necessitates precise control over the formation of its stereocenters. Chemists have devised several elegant strategies to achieve this, primarily falling into the categories of chiral pool synthesis, asymmetric catalysis, and biocatalysis.

Utilization of Chiral Pool Precursors (e.g., D-Mannitol, D-Serine)

The chiral pool approach leverages the inherent chirality of readily available natural products to construct complex chiral molecules. D-Mannitol, a sugar alcohol with multiple stereocenters, has served as a versatile starting material for the synthesis of various chiral compounds, including 2,5-disubstituted pyrrolidines. One strategy begins with the conversion of D-mannitol into a C2-symmetric diepoxide. This intermediate can then undergo a series of transformations, including nucleophilic opening of the epoxide rings, functional group manipulations, and a final cyclization step to form the desired (2R,5R)-pyrrolidine ring. For instance, a multi-step synthesis starting from D-mannose, a related sugar, has been reported to yield a dihydroxypyrrolidine derivative, showcasing the utility of carbohydrates in constructing this chiral scaffold. nih.gov

While less commonly cited for this specific target, amino acids like D-serine also represent a valuable source of chirality. A general strategy could involve the conversion of D-serine into a suitable intermediate that allows for the introduction of a second hydroxymethyl group and subsequent cyclization. The stereocenter of the amino acid would direct the stereochemical outcome of the newly formed chiral center during the ring-closure step.

Chiral Pool PrecursorKey Synthetic StepsReference
D-MannitolConversion to a C2-symmetric diepoxide, nucleophilic opening, functional group manipulation, cyclization. nih.gov
D-SerineFunctional group transformation, introduction of a second hydroxymethyl group, stereoselective cyclization.General Strategy

Asymmetric Dihydroxylation Approaches (e.g., Sharpless Asymmetric Dihydroxylation)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. wikipedia.org This reaction has been ingeniously applied in a "symmetry-assisted synthesis" to create C2-symmetric molecules like the precursor to this compound. acs.orgacs.org This strategy involves the double asymmetric dihydroxylation of a symmetric α,ω-terminal diene. The use of a chiral ligand, typically derived from cinchona alkaloids (e.g., (DHQ)2PHAL or (DHQD)2PHAL), directs the facial selectivity of the dihydroxylation at both ends of the diene, leading to a C2-symmetric tetrol with high enantiomeric excess. acs.orgacs.org This tetrol can then be converted in a subsequent four-step sequence, involving the formation of a cyclic sulfate and nucleophilic substitution with an amine source, to furnish the desired C2-symmetric trans-α,α'-bis(hydroxymethyl)pyrrolidine. acs.orgacs.org

Diene SubstrateSharpless AD LigandKey Transformations Post-DihydroxylationReference
Symmetric α,ω-terminal diene(DHQ)2PHAL or (DHQD)2PHALConversion to cyclic sulfate, nucleophilic substitution with an amine. acs.orgacs.org

Biocatalytic and Enzymatic Routes (e.g., Enzymatic Dynamic Kinetic Resolution)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of trans-(2R,5R)-disubstituted pyrrolidines, multi-enzymatic cascade processes have been developed. One such cascade employs a transaminase and a reductive aminase to convert non-symmetrical 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. acs.org The transaminase first converts the diketone into a chiral dihydropyrrole, which is then stereoselectively reduced by the reductive aminase to yield the final pyrrolidine product. acs.org

Another powerful enzymatic method is Dynamic Kinetic Resolution (DKR). In the context of pyrrolidine synthesis, an amidase from Rhodococcus erythropolis has been used for the kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamide. This enzyme selectively hydrolyzes one amide group of the (2R,5R)-enantiomer, yielding (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with excellent enantioselectivity. nih.gov This chiral mono-acid can then serve as a precursor to this compound through subsequent reduction steps.

Enzymatic MethodEnzyme(s)SubstrateProductReference
Multi-enzyme CascadeTransaminase, Reductive Aminase1,4-Diketonetrans-(2R,5R)-disubstituted pyrrolidine acs.org
Kinetic ResolutionAmidase (from Rhodococcus erythropolis)racemic trans-pyrrolidine-2,5-dicarboxamide(2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid nih.gov

Diastereoselective Reduction Methods (e.g., Hydrogenation of Cyclic Imines)

The diastereoselective reduction of a pre-formed cyclic precursor, such as a pyrrole or pyrroline derivative, is a common and effective strategy for establishing the desired trans stereochemistry at the C2 and C5 positions. The hydrogenation of appropriately substituted pyrrole-2,5-dicarboxylates can lead to the corresponding pyrrolidine derivatives. The stereochemical outcome of the reduction is often influenced by the catalyst, solvent, and the nature of the substituents on the pyrrole ring. For instance, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester has been shown to proceed with high diastereoselectivity. researchgate.net While not a direct synthesis of the target diol, the resulting pyrrolidine dicarboxylate can be readily reduced to afford this compound. The choice of a suitable chiral auxiliary or catalyst is crucial for achieving high diastereomeric excess.

Chemo- and Stereoselective Transformations for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring itself is a critical step where stereochemistry can be introduced or controlled. A variety of cyclization strategies have been developed to favor the formation of the desired trans-2,5-disubstituted product.

One approach involves the stereoselective cyclization of aminyl radicals generated from N-chloro-N-alkylalk-4-enylamines. This method has been shown to produce trans-N-alkyl-2,5-disubstituted pyrrolidines with good stereoselectivity. The reaction proceeds via a 5-exo-trig cyclization, where the stereochemistry is directed by the substituents on the alkenyl chain.

Palladium-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides is another modern method that furnishes enantiopure cis-2,5-disubstituted pyrrolidines. nih.gov While this provides the cis isomer, modifications to the reaction conditions or substrate could potentially favor the formation of the trans product.

Furthermore, intramolecular radical cyclization at the 4-position of a Δ⁴,⁵-oxazolidin-2-one has been successfully employed for the enantioselective synthesis of trans-5-substituted-2-hydroxymethylpyrrolidine derivatives. rsc.org This strategy leverages the chirality of the oxazolidinone to control the stereochemical outcome of the cyclization.

These examples highlight the diverse array of chemical transformations that can be employed to construct the chiral pyrrolidine core of this compound with high stereocontrol. The choice of a particular methodology often depends on the availability of starting materials, the desired scale of the synthesis, and the need for specific protecting groups.

Scalable Synthetic Protocols and Industrial Production Considerations for this compound

The industrial production of enantiomerically pure compounds such as this compound necessitates the development of synthetic protocols that are not only efficient and stereoselective but also scalable, cost-effective, and environmentally sustainable. The transition from laboratory-scale synthesis to large-scale industrial production introduces a unique set of challenges, including the availability and cost of starting materials, the safety of reaction conditions, and the efficiency of purification methods. Research into scalable synthetic routes for this compound has largely focused on the stereoselective synthesis of key precursors followed by efficient reduction methodologies.

A promising approach for the scalable synthesis of a direct precursor to this compound involves biocatalysis. The enzymatic resolution of racemic starting materials can offer high enantioselectivity and yields under mild reaction conditions, which are advantageous for industrial applications. For instance, the kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamide derivatives has been achieved using the amidase activity of Rhodococcus erythropolis. This microbial whole-cell catalyst has demonstrated the ability to selectively hydrolyze the (2S,5S)-enantiomer, leaving the desired (2R,5R)-configured precursor untouched and in high enantiomeric excess. This biocatalytic method is attractive for large-scale production due to the potential for high substrate loading and the reusability of the biocatalyst.

The key intermediate, a (2R,5R)-pyrrolidine-2,5-dicarboxylate ester, can then be reduced to the target diol. The choice of reducing agent and reaction conditions is critical for a scalable and safe process. While powerful reducing agents like lithium aluminum hydride are commonly used in laboratory settings, their application on an industrial scale can be problematic due to safety concerns and cost. Therefore, alternative reduction methods are often sought for large-scale production.

Catalytic hydrogenation represents a more viable industrial alternative for the reduction of esters to alcohols. This method typically employs heterogeneous catalysts, such as copper chromite or ruthenium-based catalysts, under high pressure and temperature. While effective, these conditions can sometimes lead to side reactions or require specialized high-pressure equipment.

Recent advancements in catalysis have led to the development of milder and more selective methods for ester reduction. For example, the use of soluble ruthenium-pincer complexes has been explored for the hydrogenation of dialkyl aliphatic esters to terminal diols. These catalysts can operate under relatively mild conditions and offer high yields. The development of such catalytic systems is crucial for establishing a green and economically viable industrial process for the production of this compound.

Below are interactive data tables summarizing key aspects of potential scalable synthetic approaches.

Table 1: Biocatalytic Kinetic Resolution of a Pyrrolidine Precursor

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (%)
Racemic N-benzyl-pyrrolidine-2,5-dicarboxamideRhodococcus erythropolis AJ270(2R,5R)-methyl 1-benzyl-5-carbamoylpyrrolidine-2-carboxylateExcellentHigh
Racemic N-allyl-pyrrolidine-2,5-dicarboxamideRhodococcus erythropolis AJ270(2R,5R)-methyl 1-allyl-5-carbamoylpyrrolidine-2-carboxylate36High

Table 2: Comparison of Reduction Methods for Diester to Diol Conversion

Reduction MethodReducing Agent/CatalystTypical ConditionsAdvantages for Scale-upDisadvantages for Scale-up
Hydride ReductionLithium aluminum hydrideAnhydrous ether or THF, refluxHigh yields, effective for various estersPyrophoric reagent, safety concerns, high cost
Catalytic HydrogenationCopper chromiteHigh temperature and pressureLower cost of reagents, well-established technologyHarsh reaction conditions, requires specialized equipment
Catalytic HydrogenationRuthenium-pincer complexesToluene, ~110°C, moderate H₂ pressureMilder conditions, high efficiencyCatalyst cost and availability

Industrial production considerations also extend to downstream processing, including product isolation and purification. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a cost-effective manner. The development of a robust crystallization process for this compound would be a critical final step in establishing a scalable manufacturing process.

Derivatization and Structural Modifications of 2r,5r Pyrrolidine 2,5 Diyldimethanol

Formation of Fused Heterocyclic Systems (e.g., Pyrroloindoles)

The synthesis of fused heterocyclic systems, such as pyrroloindoles, from derivatives of (2R,5R)-pyrrolidine-2,5-diyldimethanol represents an advanced application of this chiral building block. While direct synthesis of pyrroloindoles from the parent diol is not extensively documented, related transformations of functionalized pyrrolidines provide a clear precedent for the construction of such complex scaffolds.

One relevant approach involves the multicomponent reaction for the synthesis of spiropyridoindolepyrrolidine derivatives. This method utilizes a one-pot reaction of isatins, acetyl chloride, secondary amines, vinilidene Meldrum's acid, primary amines, and malononitrile. frontiersin.org This strategy, while not starting directly from this compound, demonstrates the feasibility of constructing intricate fused systems incorporating a pyrrolidine (B122466) ring. The diol could be envisioned as a precursor to a chiral secondary amine that could participate in similar multicomponent reactions, leading to novel, optically active spiropyridoindolepyrrolidines.

Another powerful method for constructing complex fused pyrrolidine systems is through 1,3-dipolar cycloaddition reactions. For instance, the reaction between tetracyclic cyclopentadienones and isoquinolinium N-ylides has been shown to produce highly functionalized heptacyclic pyrrolo[2,1-a]isoquinolines in a regio- and diastereoselective manner. thieme.de This highlights the potential of using derivatives of this compound, transformed into suitable dipoles or dipolarophiles, to access unique and complex fused heterocyclic structures.

Strategic Derivatization for Enhanced Catalytic and Biological Profiles

The functional groups of this compound offer multiple points for derivatization, enabling the synthesis of molecules with tailored catalytic and biological properties.

The C2-symmetric nature of this compound makes it an excellent scaffold for the development of chiral ligands for asymmetric catalysis. By modifying the hydroxyl and amine groups, a wide array of ligands can be synthesized.

A notable example is the synthesis of C2-symmetric N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine from a derivative of this compound. This ligand has been successfully employed in the enantioselective addition of diethylzinc (B1219324) to various aryl aldehydes, yielding secondary alcohols with high chemical yields (85–95%) and excellent enantiomeric excesses (70–96%). rsc.org The strategic introduction of a bulky N-substituent and the conversion of the hydroxymethyl groups to methoxymethyl ethers are crucial for achieving this high level of stereocontrol.

Further studies have shown that the nature of the substituents on the pyrrolidine ring significantly influences the catalytic outcome. For instance, using N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine as a ligand resulted in a decrease in the enantiomeric excess (20–45%) and, interestingly, an inversion of the enantioselectivity for certain substrates. rsc.org This highlights the tunability of the catalytic system through strategic derivatization of the parent diol.

Table 1: Performance of this compound-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

LigandYield (%)Enantiomeric Excess (ee, %)Configuration of Product
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine9596R
N-methyl-(2R,5R)-bis(phenylhydroxymethyl)pyrrolidine-45S

Data sourced from a study on chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives. rsc.org

The pyrrolidine scaffold is a common feature in many biologically active compounds. Strategic derivatization of this compound can lead to novel compounds with potential therapeutic applications. A common strategy involves the conversion of the pyrrolidine ring into a pyrrolidine-2,5-dione (succinimide) moiety, which is a known pharmacophore.

Derivatives of pyrrolidine-2,5-dione have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. For example, a series of pyrazoline-substituted pyrrolidine-2,5-dione hybrids displayed significant cytotoxic effects against MCF7 and HT29 cancer cell lines. researchgate.net Another study reported that certain N-substituted pyrrolidine-2,5-dione derivatives act as dual inhibitors of cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. nih.gov

The biological activity of these compounds is highly dependent on the nature of the substituents on the pyrrolidine-2,5-dione ring. For instance, in a series of N-substituted pyrrolidine-2,5-dione derivatives, the presence of specific aryl or alkyl groups was found to be crucial for their antibacterial activity against Gram-negative bacteria. researchgate.net This underscores the importance of strategic derivatization in tuning the biological profile of the core scaffold.

Table 2: Biological Activities of Selected Pyrrolidine-2,5-dione Derivatives

Compound ClassBiological ActivityKey Structural Features
Pyrazoline-substituted pyrrolidine-2,5-dionesAnticancer (MCF7, HT29 cells)Hybrid structure combining pyrrolidine-2,5-dione and pyrazoline moieties.
N-substituted pyrrolidine-2,5-dionesDual COX/LOX inhibitionVaried N-substituents on the pyrrolidine-2,5-dione ring.
N-substituted pyrrolidine-2,5-dionesAntibacterial (Gram-negative)Specific alkyl or aryl substituents on the nitrogen atom.

Information compiled from studies on the biological activity of pyrrolidine-2,5-dione derivatives. researchgate.netnih.gov

By leveraging the chiral framework of this compound and applying established synthetic methodologies for creating pyrrolidine-2,5-diones, it is conceivable to generate novel, optically active compounds with potentially enhanced and selective biological activities.

Applications in Asymmetric Catalysis

(2R,5R)-Pyrrolidine-2,5-diyldimethanol as a Chiral Ligand Backbone

The trans-2,5-disubstituted pyrrolidine (B122466) framework is a versatile building block for the creation of diverse chiral ligands. rsc.org The two hydroxymethyl groups on the this compound core serve as convenient handles for synthetic modification, allowing for the introduction of various coordinating atoms and bulky substituents to fine-tune the steric and electronic properties of the resulting ligands.

The modular synthesis of ligands from pyrrolidine-based backbones is a key strategy for developing catalysts tailored for specific reactions. rsc.org

Phosphine (B1218219) Ligands: Chiral phosphine ligands are cornerstones of homogeneous catalysis. nih.gov Ligands incorporating the pyrrolidine motif have been successfully developed. For instance, ferrocenyl-based phosphine ligands containing a pyrrolidine unit have proven highly effective in rhodium-catalyzed asymmetric hydrogenation, achieving excellent enantioselectivities. nih.gov The synthesis often involves the functionalization of the pyrrolidine nitrogen or the side chains to introduce phosphorus-containing groups.

Imino Ligands: Imino ligands, or Schiff bases, are readily prepared through the condensation of an amine with an aldehyde or ketone. Chiral tridentate Schiff-base ligands have been synthesized from trans-2,5-disubstituted pyrrolidine derivatives. rsc.org These ligands offer a different coordination environment compared to phosphines and have been explored in various metal-catalyzed processes.

Perimidine Ligands: Perimidines are a class of N-heterocycles formed from the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes or ketones. rsc.org While various catalytic methods exist for perimidine synthesis, the direct synthesis of perimidine-containing chiral ligands from a this compound backbone is not extensively documented in the reviewed literature.

A variety of other ligand types have also been synthesized using the pyrrolidine scaffold, including diamines, amino alcohols, and N-O and N-S type bidentate ligands. rsc.org

Ligands derived from the this compound backbone form stable complexes with a range of transition metals, creating the active catalyst for asymmetric transformations.

Rhodium(I): Rhodium(I) complexes are particularly famous for their role in asymmetric hydrogenation. nih.govacs.org Chiral pyrrolidine-based phosphine ligands coordinate effectively with Rh(I) precursors, such as [Rh(cod)₂]BF₄, to generate highly active and selective catalysts for the reduction of prochiral olefins. nih.gov

Palladium(II): Palladium(II) is a versatile metal in catalysis, and its complexes with chiral ligands are widely used. researchgate.netchemrxiv.org Pyrrolidine-derived ligands, including those with pyridine (B92270) moieties, have been used to form chiral palladium complexes for reactions like asymmetric allylic alkylation. rsc.orgresearchgate.net The coordination typically involves the nitrogen and other donor atoms of the ligand binding to the Pd(II) center. rsc.org

Gold(I): Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. rsc.org Chiral gold(I) complexes, often featuring phosphine ligands, are employed in various asymmetric transformations. researchgate.net Ligands derived from amino acids, which share structural similarities with the pyrrolidine core, have been shown to coordinate with gold(I) to form catalytically active species. researchgate.net

Iridium: Iridium catalysts have shown exceptional efficiency in the hydrogenation of challenging substrates. nih.gov Iridium complexes bearing chiral P,N,O-type ligands, which can be conceptually derived from pyrrolidine backbones, have been developed for the asymmetric hydrogenation of ketones. nih.gov Additionally, chiral-at-iridium complexes, where the metal center itself is the source of chirality, can be synthesized through kinetic resolution using palladium catalysis. chemrxiv.org

Catalytic Asymmetric Transformations

The ultimate test of a chiral ligand is its performance in a catalytic reaction. Ligands derived from this compound have enabled high enantioselectivity in several important classes of chemical reactions.

Asymmetric hydrogenation is a highly atom-economical method for creating stereocenters and is a benchmark reaction for chiral catalysts. acs.org

Hydrogenation of Alkenes: Catalysts derived from pyrrolidine-based ligands have demonstrated high efficiency in the asymmetric hydrogenation of various alkenes. For example, Ru-DTBM-segphos catalysts are effective for the hydrogenation of 2-pyridyl-substituted alkenes. nih.gov Rhodium complexes with chiral ferrocenylphosphine ligands containing a pyrrolidine unit have achieved excellent enantioselectivities (up to >99.9% ee) in the hydrogenation of dehydroamino acid esters and α-aryl enamides. nih.gov Furthermore, heterogeneous catalysts, created by anchoring chiral pyrrolidine-sulfide ligands onto palladium nanoparticles, have successfully performed the enantioselective hydrogenation of isophorone.

Hydrogenation of Pro-chiral Succinates and Related Substrates: The asymmetric hydrogenation of prochiral dicarbonyl compounds provides access to valuable chiral building blocks. While specific data on pro-chiral succinates is limited in the reviewed literature, the asymmetric hydrogenation of related α-keto esters, such as dialkyl 2-oxoglutarates, has been achieved. This reaction, catalyzed by cinchona-modified Platinum systems, yields chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with up to 96% ee after subsequent cyclization.

Table 1: Performance of Pyrrolidine-Related Ligands in Asymmetric Hydrogenation


The catalytic asymmetric synthesis of chiral carboxamides is of great interest due to their prevalence in pharmaceuticals. While the direct asymmetric alkylation of carboxamide enolates using catalysts derived from this compound is not widely reported, related strategies have been developed to access these important molecules. For instance, the catalytic asymmetric synthesis of the chiral pyrrolidine carboxamide idasanutlin (B612072) has been achieved through a copper-catalyzed 1,3-dipolar cycloaddition of an aldimine amide, demonstrating a powerful method for constructing this motif with high stereocontrol (95% ee). nih.gov This highlights the utility of chiral catalysts in building complex molecules containing the pyrrolidine carboxamide core. nih.gov

Multi-component reactions are highly efficient processes that combine three or more reactants in a single step. The asymmetric A³ coupling (Aldehyde-Alkyne-Amine) is a prominent example used to synthesize chiral propargylamines, which are versatile synthetic intermediates. rsc.org This reaction has seen significant advancements through the development of new chiral ligands. rsc.org For example, a copper-catalyzed asymmetric A³ coupling using a phosphino-imidazoline (UCD-PHIM) ligand has been reported to afford a broad range of chiral propargylamines with excellent enantioselectivities of up to 99% ee. nih.gov Gold catalysis has also been employed in related transformations, such as the asymmetric isomerization and cyclization of propargyl sulfonamides into chiral 3-pyrrolines using chiral bifunctional phosphine ligands. acs.org

Table 2: Performance of Chiral Ligands in Asymmetric A³ Coupling



Heterogeneous Catalysis and Catalyst Recyclability

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, enabling easy recovery and reuse, which is crucial for sustainable and cost-effective chemical processes. The functional handles of this compound make it well-suited for such immobilization.

The two primary alcohol groups of this compound provide convenient anchor points for covalent attachment to inorganic supports like silica (B1680970) gel or mesoporous materials such as MCM-41. A common strategy involves a two-step process:

Support Functionalization : The surface of the silica material, which is rich in silanol (B1196071) (Si-OH) groups, is first treated with an organosilane linker, such as (3-chloropropyl)trimethoxysilane. This process grafts the linker onto the surface, providing a reactive handle (e.g., a chloroalkyl group).

Catalyst Attachment : A catalytically active derivative of this compound, often where the pyrrolidine nitrogen acts as a nucleophile, is reacted with the functionalized support. The nucleophilic nitrogen displaces the chloride on the linker, forming a stable covalent bond that immobilizes the chiral catalyst onto the support.

Mesoporous materials like MCM-41 are particularly advantageous due to their high surface area and uniform pore structure, which can enhance catalyst loading and accessibility of the active sites.

The performance of an immobilized catalyst is evaluated based on its activity, selectivity, and recyclability. After immobilization, the catalyst's efficiency in a model reaction (e.g., an asymmetric aldol (B89426) reaction) is tested. Key metrics include chemical yield and enantiomeric excess (ee) of the product.

While the catalytic activity might sometimes decrease compared to the homogeneous counterpart due to diffusion limitations or altered catalyst conformation, a well-designed supported catalyst can maintain high performance. The primary benefit is recyclability. After a reaction cycle, the solid catalyst can be recovered by simple filtration, washed, and reused in subsequent batches. Studies on related immobilized proline derivatives have shown that catalysts can often be recycled multiple times with only a minor loss in activity and enantioselectivity.

Table 2: Representative Recyclability of a Supported Organocatalyst

Cycle NumberConversion (%)Enantiomeric Excess (ee, %)
19592
29492
39291
49190
58889

This table illustrates typical performance and recyclability for a proline-type catalyst immobilized on a solid support, demonstrating the potential for systems derived from this compound.

Utility as a Chiral Auxiliary in Stoichiometric and Substoichiometric Reactions

Beyond catalysis, this compound can function as a chiral auxiliary. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The C2-symmetry of this compound is highly advantageous for this purpose, as it simplifies the diastereomeric landscape of the reaction intermediates.

The application as a chiral auxiliary typically involves these steps:

Attachment : The auxiliary is covalently attached to the substrate. For example, the two hydroxyl groups of the diol can form an acetal (B89532) or ketal with a prochiral ketone or aldehyde. Alternatively, the pyrrolidine nitrogen can form an amide with a carboxylic acid.

Diastereoselective Reaction : The substrate-auxiliary conjugate then undergoes a reaction (e.g., alkylation, reduction, or addition). The chiral auxiliary's rigid, well-defined structure sterically blocks one face of the reactive center, forcing the incoming reagent to attack from the opposite, less-hindered face. This results in the formation of one diastereomer in excess.

Cleavage : After the desired transformation, the chiral auxiliary is removed, typically by hydrolysis, to release the enantiomerically enriched product.

Syntheses of C2-symmetric 2,5-disubstituted pyrrolidines have been developed specifically for their use as chiral auxiliaries. nih.gov These auxiliaries exert powerful stereochemical control in reactions such as the alkylation of attached acyl ligands, enabling the synthesis of complex chiral molecules with high optical purity.

Applications As Chiral Building Blocks in Complex Organic Synthesis

Construction of Enantiomerically Enriched Scaffolds for Bioactive Molecules

The inherent chirality and C2-symmetry of (2R,5R)-pyrrolidine-2,5-diyldimethanol make it an ideal starting material for the synthesis of complex molecular architectures with well-defined three-dimensional structures. The pyrrolidine (B122466) ring is a prevalent motif in a vast number of biologically active natural products and synthetic compounds. By utilizing this compound, chemists can introduce a stereochemically rich core into a target molecule, which is often crucial for its biological activity.

The trans-2,5-disubstituted pyrrolidine framework, of which this compound is a prime example, serves as a key structural element in various bioactive compounds. Synthetic strategies often involve the modification of the hydroxyl groups and the secondary amine of the pyrrolidine ring to build more elaborate and functionally diverse scaffolds. For instance, the diol can be converted into corresponding diamines, dihalides, or other reactive intermediates, which can then be subjected to a variety of coupling reactions to append different molecular fragments. This approach allows for the systematic exploration of the chemical space around the central pyrrolidine core, leading to the discovery of novel bioactive molecules.

Precursors in the Synthesis of Pharmaceutical Intermediates

The utility of this compound extends to its role as a crucial precursor in the synthesis of key intermediates for the pharmaceutical industry. Its enantiopure nature is particularly advantageous, as the biological activity of many drugs is dependent on a specific stereoisomer.

Role as Core Scaffolds for Receptor Agonists (e.g., β3-AR Agonists)

Recent research has identified the cis-2,5-disubstituted pyrrolidine scaffold as a core structural component of novel β3-adrenergic receptor (β3-AR) agonists. While the subject of this article is the trans-isomer, the underlying importance of the substituted pyrrolidine ring in this therapeutic area is significant. β3-AR agonists are a class of drugs that have shown promise in the treatment of overactive bladder and other conditions. The specific stereochemistry of the pyrrolidine ring is critical for effective binding to the receptor and eliciting the desired pharmacological response.

A patent for novel pyrrolidine-derived β3-adrenergic receptor agonists highlights the importance of the substituted pyrrolidine core in the design of these therapeutic agents. The synthesis of such agonists often relies on the availability of enantiomerically pure pyrrolidine building blocks. This compound, with its defined stereocenters, represents a potential starting material for the synthesis of these complex pharmaceutical agents, where the diol functionality can be elaborated to introduce the necessary pharmacophoric elements.

Intermediates for Medicinally Important Enantiopure Compounds

Beyond its potential role in the synthesis of β3-AR agonists, this compound serves as a valuable intermediate for a broader range of medicinally important enantiopure compounds. The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide variety of drugs targeting different diseases.

The synthesis of enantiopure trans-2,5-disubstituted trifluoromethylpyrrolidines, for example, underscores the utility of the pyrrolidine scaffold in creating novel therapeutic candidates. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Starting from a chiral pyrrolidine derivative allows for the precise control of the stereochemistry of the final product, which is essential for its medicinal application.

Synthesis of Chiral Probes for Chemical Biology Studies

Chiral probes are indispensable tools in chemical biology for investigating the function and interactions of biomolecules in their native environment. The stereochemistry of these probes is often critical for their selectivity and effectiveness. This compound, with its well-defined stereocenters, provides a robust scaffold for the design and synthesis of such probes.

The two hydroxyl groups of the diol can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, while the pyrrolidine ring can be modified to include a reactive group for covalent labeling of target proteins or a recognition element for specific binding. The rigid C2-symmetric core helps to pre-organize these functionalities in a defined spatial arrangement, which can enhance the probe's performance. The development of chiral probes derived from this scaffold can aid in the elucidation of biological pathways and the identification of new drug targets.

Emerging Applications in Optoelectronic Materials Development

The principles of chirality are not only crucial in biological systems but are also gaining increasing attention in the field of materials science, particularly in the development of optoelectronic materials. Chiral molecules can influence the self-assembly of materials and impart unique optical and electronic properties.

Chiral organic molecules are being explored for their potential in applications such as chiral sensing, asymmetric catalysis, and chiroptical devices. The incorporation of chiral units, such as this compound, into polymers or other organic materials can induce helical structures and lead to materials that exhibit circularly polarized luminescence (CPL) or other chiroptical phenomena. While the direct application of this compound in this area is still an emerging field of research, the general principle of utilizing enantiopure building blocks to create advanced functional materials holds significant promise.

Broader Perspectives and Future Research Directions

Advancements in Asymmetric Synthetic Methodologies Utilizing Pyrrolidine-2,5-diyldimethanol

The C2-symmetric nature of the (2R,5R)-pyrrolidine core makes it a privileged structure for inducing stereoselectivity in chemical transformations. Derivatives of (2R,5R)-Pyrrolidine-2,5-diyldimethanol, where the hydroxyl groups are converted into ethers or other functionalities, have been extensively used as chiral ligands in metal-catalyzed asymmetric reactions. These ligands effectively create a chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of reactions.

One of the most notable applications is in the asymmetric addition of organozinc reagents to aldehydes. Chiral ligands derived from the core structure, such as N-substituted (2R,5R)-bis(methoxymethyl)pyrrolidine, have demonstrated exceptional performance in the enantioselective addition of diethylzinc (B1219324) to various aryl aldehydes. These reactions typically proceed with high chemical yields and excellent enantiomeric excesses (ee), showcasing the efficacy of the ligand in controlling the stereochemical outcome. The predictable stereocontrol arises from the stable five-membered ring conformation of the pyrrolidine (B122466) and the defined spatial orientation of its substituents.

Below is a table summarizing the performance of a catalyst derived from a (2R,5R)-pyrrolidine scaffold in the asymmetric addition of diethylzinc to benzaldehyde, illustrating the high degree of stereocontrol achievable.

Catalyst System ComponentReactionYield (%)Enantiomeric Excess (ee %)
N-(2',2'-Diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidineDiethylzinc addition to Benzaldehyde9596

This table illustrates the high yield and enantioselectivity achieved using a chiral ligand derived from the this compound scaffold in a key asymmetric reaction.

Development of Next-Generation Catalytic Systems

Research has evolved from using simple derivatives to designing more complex and efficient "next-generation" catalytic systems based on the this compound framework. These advanced systems aim to enhance catalytic activity, broaden substrate scope, and improve catalyst recyclability.

Developments include the synthesis of bifunctional catalysts, where the pyrrolidine scaffold is functionalized with both a Lewis basic site (the nitrogen atom) and a Brønsted acidic or hydrogen-bond donor group. This dual activation mode can synergistically activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. For instance, prolinamide derivatives containing additional hydrogen-bonding moieties have been shown to be effective organocatalysts for aldol (B89426) and Michael reactions.

Furthermore, the pyrrolidine diol structure is an ideal candidate for incorporation into larger, more complex ligand architectures, such as phosphoramidites or N-heterocyclic carbenes (NHCs). By attaching phosphorus-containing groups or imidazole-based precursors to the pyrrolidine backbone, researchers can fine-tune the electronic and steric properties of the resulting ligands. These tailored ligands can then be coordinated with various transition metals, such as rhodium, iridium, or palladium, to catalyze a broader range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The modular synthesis of these ligands allows for the rapid generation of a library of catalysts for screening and optimization.

Exploration of Novel Biological Activities and Structure-Activity Relationships

The pyrrolidine ring is a common motif in a vast number of biologically active natural products and synthetic pharmaceuticals. While this compound itself is primarily explored as a chiral building block, its derivatives, particularly pyrrolidinones and pyrrolidine-2,5-diones, have been the subject of extensive investigation for their therapeutic potential. These studies provide a strong rationale for the future exploration of novel biological activities of compounds derived from this specific diol.

Research into related structures has revealed significant potential in several therapeutic areas:

Anticancer Activity: Various derivatives of 5-oxopyrrolidine have demonstrated potent anticancer activity against cell lines such as human lung adenocarcinoma (A549). The cytotoxic effects are often influenced by the nature of the substituents on the pyrrolidine ring and the nitrogen atom.

Antimicrobial Properties: Succinimide (pyrrolidine-2,5-dione) derivatives have shown promising activity against both Gram-positive bacteria and fungi.

Antiviral Potential: The core pyrrolidine structure is a key component in several antiviral drugs. While direct studies on this compound are limited, the scaffold's ability to present functional groups in a specific 3D orientation makes it an attractive starting point for designing enzyme inhibitors, such as protease or polymerase inhibitors.

The exploration of structure-activity relationships (SAR) is crucial in this field. By systematically modifying the structure of a lead compound and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features required for efficacy. For derivatives of the (2R,5R)-pyrrolidine scaffold, SAR studies would likely focus on:

N-Substitution: Modifying the substituent on the pyrrolidine nitrogen to alter lipophilicity, hydrogen-bonding capacity, and interaction with biological targets.

Side-Chain Functionalization: Converting the hydroxymethyl groups to various esters, ethers, or amides to explore different binding interactions.

Ring Modification: Introducing substituents onto the pyrrolidine ring itself to alter its conformation and steric profile.

The table below presents hypothetical data for a series of derivatives to illustrate how SAR data could be organized to guide drug discovery efforts.

Compound IDN-SubstituentSide-Chain (R in -CH₂OR)Anticancer IC₅₀ (µM)
DPD-01-H-H>100
DPD-02-Benzyl-H55.6
DPD-03-Benzyl-Acetyl23.4
DPD-04-4-Chlorobenzyl-Acetyl8.7

This representative data table shows how systematic structural modifications to the this compound core could be correlated with biological activity to establish a structure-activity relationship.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes. For a versatile building block like this compound, sustainable approaches are being considered for both its synthesis and its subsequent use.

Green Synthesis of the Pyrrolidine Scaffold: Traditionally, chiral pyrrolidines are synthesized from amino acids or through multi-step classical organic synthesis. Emerging green approaches focus on sourcing starting materials from renewable biomass. For instance, there is growing interest in converting biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (HMF), into valuable nitrogen-containing heterocycles. While direct conversion of HMF to this compound is not yet a mainstream process, the development of catalytic amination and reduction sequences from bio-based furanics represents a promising avenue for future sustainable synthesis. Other green strategies include the use of enzymatic or biocatalytic methods, which can create the desired stereocenters with high fidelity under mild, aqueous conditions, thereby reducing waste and avoiding harsh reagents.

Sustainable Applications: The application of catalysts derived from this compound can also be aligned with green chemistry principles. Key areas of advancement include:

Catalysis in Green Solvents: Developing catalytic systems that are effective in environmentally benign solvents like water, ethanol, or supercritical CO₂, reducing reliance on volatile organic compounds (VOCs).

Catalyst Immobilization and Recycling: Attaching the chiral pyrrolidine-based catalyst to a solid support (e.g., a polymer resin or silica). This heterogenization allows for the easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse over multiple cycles. This not only reduces costs but also minimizes the contamination of the final product with residual metal or catalyst.

High Atom Economy Reactions: Employing these catalysts in reactions that maximize the incorporation of all starting material atoms into the final product, such as cycloadditions or addition reactions, which are inherently atom-economical.

By focusing on both a sustainable supply chain for the chiral scaffold and its efficient, recyclable use in catalysis, the chemical community can leverage the full potential of this compound in a more environmentally responsible manner.

Q & A

Q. How can the structure of (2R,5R)-pyrrolidine-2,5-diyldimethanol be confirmed experimentally?

  • Methodological Answer: The compound is characterized using 1H NMR spectroscopy and X-ray crystallography .
  • 1H NMR (400 MHz, CDCl₃): Key signals include hydroxyl protons (δ 3.89–3.69 ppm, broad) and pyrrolidine backbone protons (δ 4.43 ppm, dd). Adjacent methylene groups (CH₂-OH) resonate at δ ~3.7 ppm .
  • X-ray diffraction : Crystals grown via slow cooling (e.g., from lithium cyclopentadienide solutions) yield orthorhombic systems (space group P2₁2₁2₁). Parameters include cell dimensions (e.g., a = 10.77 Å, b = 11.71 Å, c = 33.39 Å) and Flack parameter (-0.02(3)) to confirm absolute stereochemistry .

Table 1: Key NMR Assignments

Proton GroupChemical Shift (δ, ppm)Multiplicity
OH3.89–3.69Broad
CH₂-OH~3.7m
Pyrrolidine (C2/C5)4.43dd

Q. What synthetic routes are available for this compound?

  • Methodological Answer: A common strategy involves enantioselective reduction of pyrrolidine precursors. For example:
  • Start with meso-diethyl-2,5-dibromoadipate and use chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) to induce stereocontrol.
  • Reduce intermediates with NaBH₄ or LiAlH₄ to install hydroxyl groups .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) and verify enantiopurity using chiral HPLC .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity?

  • Methodological Answer: X-ray studies reveal a "twisted" pyrrolidine ring with a dihedral angle of 24.3° between substituents. This conformation impacts hydrogen-bonding networks and steric accessibility. Computational modeling (DFT at B3LYP/6-31G*) can predict transition states for reactions like esterification, where axial vs. equatorial hydroxyl orientations affect activation barriers .

Q. What strategies address enantiomeric impurities in asymmetric synthesis of this compound?

  • Methodological Answer:
  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer.
  • Asymmetric Catalysis : Palladium complexes with bis(picolyl)amine ligands (e.g., from triazole derivatives) enhance enantioselectivity in hydrogenation steps .

Q. How is this compound applied in peptidomimetics?

  • Methodological Answer: The rigid pyrrolidine scaffold mimics peptide β-turns. To integrate it:
  • Replace proline residues in peptide chains via solid-phase synthesis (Fmoc chemistry).
  • Optimize backbone hydrogen bonding using MD simulations (e.g., AMBER force fields) to retain bioactivity .

Q. How can diastereomers of pyrrolidine-diyldimethanol derivatives be separated?

  • Methodological Answer:
  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
  • Crystallization : Leverage differential solubility in ethanol/water mixtures at controlled temperatures.
  • Derivatization : Convert to boronate esters for selective precipitation .

Q. What analytical methods resolve contradictions in reported physicochemical data?

  • Methodological Answer: Discrepancies in melting points or solubility arise from polymorphic forms or hydration.
  • DSC/TGA : Differentiate hydrated vs. anhydrous forms.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Applications in Catalysis

Q. Can this compound act as a ligand in transition-metal catalysis?

  • Methodological Answer: Yes, its hydroxyl groups coordinate metals like Cu(II) or Pd(0).
  • Procedure : Mix with Pd(OAc)₂ in THF, stir under N₂, and test in Suzuki-Miyaura couplings.
  • Analysis : Monitor reaction progress via GC-MS and compare turnover frequencies (TOFs) with control ligands .

Data Contradictions

Q. Why do reported crystal densities vary across studies?

  • Methodological Answer: Density discrepancies (~1.2 g/cm³ vs. higher values) stem from:
  • Solvent Inclusion : Crystallize from anhydrous vs. hydrated solvents.
  • Temperature : Data collected at 193 K vs. room temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.